N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including coumarin, thiazole, and quinoline. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the coumarin and thiazole rings, followed by their coupling with a quinoline derivative. The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Known for their anticoagulant and anticancer properties.
Thiazole Derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Quinoline Derivatives: Used in the treatment of malaria and other infectious diseases
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to its multi-functional nature, combining the properties of coumarin, thiazole, and quinoline in a single molecule. This allows it to interact with multiple biological targets and exhibit a broad spectrum of activities.
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O3S/c32-26(20-15-23(17-8-2-1-3-9-17)29-22-12-6-5-11-19(20)22)31-28-30-24(16-35-28)21-14-18-10-4-7-13-25(18)34-27(21)33/h1-16H,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBYRWQTZQKFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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